Menthalactone, analytical standard
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Menthalactone can be synthesized through the bioassay-directed purification of the hexane extract from Mentha cordifolia leaves . The process involves several steps of column chromatography and liquid chromatography to isolate the active constituent . The reaction conditions typically involve the use of solvents like hexane and ethyl acetate, and the purification process is monitored using bioassays .
Industrial Production Methods: Industrial production of menthalactone involves the extraction of volatile oils from Mentha cordifolia leaves, followed by purification processes such as distillation and chromatography . The leaves contain various volatile oils, including menthol, menthene, and menthenone, which are separated and purified to obtain menthalactone .
Chemical Reactions Analysis
Types of Reactions: Menthalactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving menthalactone include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of menthalactone depend on the type of reaction. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
Menthalactone has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry .
Chemistry: In chemistry, menthalactone is used as an analytical standard for various chromatographic techniques, including high-performance liquid chromatography (HPLC) and gas chromatography (GC) . It is also used in the synthesis of other compounds and as a reference material in chemical analysis .
Biology: In biological research, menthalactone is studied for its analgesic properties . It has been shown to reduce pain in animal models, making it a potential candidate for developing new pain-relief medications .
Medicine: Menthalactone’s analgesic properties make it valuable in medical research . It is used to study pain mechanisms and develop new analgesic drugs .
Industry: In the industry, menthalactone is used in the production of flavors and fragrances . Its pleasant aroma makes it a valuable ingredient in perfumes, cosmetics, and personal care products .
Mechanism of Action
The mechanism of action of menthalactone involves its interaction with molecular targets in the body . It is believed to exert its analgesic effects by modulating pain pathways and reducing the perception of pain . The exact molecular targets and pathways involved are still under investigation, but it is known to approximate the analgesic activity of mefenamic acid .
Comparison with Similar Compounds
Menthalactone is unique due to its bicyclic lactone structure and its origin from Mentha cordifolia leaves . Similar compounds include menthol, menthene, and menthenone, which are also derived from mint plants . menthalactone stands out due to its specific analgesic properties and its use as an analytical standard .
List of Similar Compounds:- Menthol
- Menthene
- Menthenone
- Pulegone
- Limonene
These compounds share similar origins and structures but differ in their specific properties and applications .
Properties
IUPAC Name |
3,6-dimethyl-5,6,7,7a-tetrahydro-3H-1-benzofuran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h4,6-7,9H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSVNHVKMHWUAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=C2C(C(=O)OC2C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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